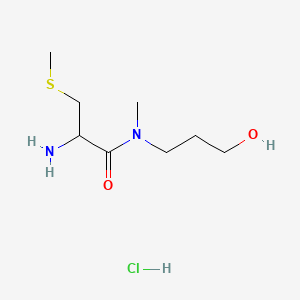
3-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydrofuran is an organic compound with the molecular formula C11H19BrO2 It is a brominated derivative of tetrahydrofuran, featuring a cyclohexyl group attached to the tetrahydrofuran ring via an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydrofuran typically involves the bromination of a cyclohexylmethyl derivative followed by the formation of the tetrahydrofuran ring. One common method includes the reaction of cyclohexylmethanol with a brominating agent such as N-bromosuccinimide (NBS) to form 1-(bromomethyl)cyclohexane. This intermediate is then reacted with tetrahydrofuran under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent cyclization reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of cyclohexylmethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products Formed
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of cyclohexylmethyl derivatives.
Applications De Recherche Scientifique
3-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydrofuran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The bromine atom can participate in electrophilic reactions, while the tetrahydrofuran ring provides stability and solubility. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-((1-(Chloromethyl)cyclohexyl)oxy)tetrahydrofuran
- 3-((1-(Hydroxymethyl)cyclohexyl)oxy)tetrahydrofuran
- 3-((1-(Methyl)cyclohexyl)oxy)tetrahydrofuran
Uniqueness
3-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydrofuran is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it a valuable intermediate in various chemical transformations.
Propriétés
Formule moléculaire |
C11H19BrO2 |
|---|---|
Poids moléculaire |
263.17 g/mol |
Nom IUPAC |
3-[1-(bromomethyl)cyclohexyl]oxyoxolane |
InChI |
InChI=1S/C11H19BrO2/c12-9-11(5-2-1-3-6-11)14-10-4-7-13-8-10/h10H,1-9H2 |
Clé InChI |
VPDFTNARGNTTFB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(CBr)OC2CCOC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]piperidine-4-carboxylicacid](/img/structure/B13548800.png)

![Potassium trifluoro(spiro[2.3]hexan-5-yl)borate](/img/structure/B13548804.png)

